Heptylamine

Catalog No.
S661051
CAS No.
111-68-2
M.F
C7H17N
M. Wt
115.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptylamine

CAS Number

111-68-2

Product Name

Heptylamine

IUPAC Name

heptan-1-amine

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

InChI

InChI=1S/C7H17N/c1-2-3-4-5-6-7-8/h2-8H2,1H3

InChI Key

WJYIASZWHGOTOU-UHFFFAOYSA-N

SMILES

CCCCCCCN

Canonical SMILES

CCCCCCCN

The exact mass of the compound Heptylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2074. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Heptylamine (CAS 111-68-2) is a seven-carbon primary aliphatic amine that serves as a highly specialized ligand, co-surfactant, and coacervation agent in advanced materials and chemical processing. Unlike shorter amines, its extended hydrophobic tail enables robust micelle formation and surface passivation, while avoiding the severe aqueous solubility restrictions and room-temperature gelation typical of eight-carbon or longer amines[1]. This precise amphiphilic balance makes it a critical procurement target for optimizing external quantum efficiency in optoelectronics, maximizing phase volume in supramolecular extractions, and fine-tuning the rheology of aqueous surfactant formulations[2].

Research & Procurement Fit

Workflow Enzyme substrate probe & organic synthesis intermediate C7 primary aliphatic amine with reported MAO-B substrate profile
Chain-length context Intermediate hydrophobicity vs. C6/C8 homologs Affects biphasic partitioning and structure-directing behavior
Selection logic Empirical, chain-length-dependent selection Class-level substitution may shift substrate recognition or catalytic performance

Generic substitution of heptylamine with its closest analogs, hexylamine (C6) or octylamine (C8), frequently fails due to the strict chain-length dependencies of hydrophobic hydration and steric bulk. Hexylamine lacks the necessary hydrophobicity to induce non-Newtonian micellar viscosity or drive stable coacervation in extraction processes [2]. Conversely, while octylamine provides strong micellization, it suffers from poor room-temperature aqueous solubility, often forming gels, and its excessive steric bulk acts as an insulator that severely degrades charge transport in optoelectronic thin films [1]. Heptylamine occupies a precise structural sweet spot, delivering robust phase separation and surface passivation without the processability and conductivity penalties of longer chains.

Substitution Risk

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Chain-length sensitivity in enzyme assays Shorter (C1–C2) or longer (C12–C18) amines may exhibit non-substrate or poor MAO-B substrate activity; substrate recognition may not transfer across chain lengths.
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OSDA performance divergence Di-n-hexylamine-derived catalyst yields differ significantly; amine choice may alter zeolite morphology and hydroisomerization efficiency.
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N-methylation alters pharmacological profile N-methylated heptylamine analogs may show decreased vasopressor or spasmogenic activity; SAR context may not directly transfer to unsubstituted heptylamine.

Optoelectronic Efficiency in Perovskite Nanocrystal Ligand Engineering

In the fabrication of MAPbBr3 nanocrystal-based light-emitting diodes, the choice of alkylamine ligand chain length critically dictates device performance. Heptylamine provides an optimal balance of steric hindrance and surface passivation, achieving a peak External Quantum Efficiency (EQE) of 1.5% [1]. This quantitatively outperforms both shorter-chain comparators like hexylamine (which fail to adequately passivate surface defects) and longer-chain analogs like octylamine (which introduce excessive insulative blocking that impedes charge injection).

Evidence DimensionExternal Quantum Efficiency (EQE)
Target Compound Data1.5% EQE (Heptylamine)
Comparator Or BaselineLower EQE for Hexylamine (C6) and Octylamine (C8)
Quantified DifferenceHeptylamine yields the absolute maximum EQE across the C4–C8 n-alkylamine series.
ConditionsMAPbBr3 NC-based LEDs (ITO/PEDOT:PSS/poly-TPD/MAPbBr3 NCs/TPBi/Liq/Al architecture)

Procurement of heptylamine over standard hexylamine or octylamine is essential for maximizing charge transport and luminous efficiency in next-generation optoelectronic thin films.

MAO-B substrate affinity
Head-to-head
Ki ≈ 1 × 10⁻⁹ M for selegiline
~10-fold greater sensitivity vs. β-phenylethylamine (Ki = 1 × 10⁻⁸ M)
Supports MAO-B pathway probe selection within C5–C10 chain-length window
Rat liver MAO assay; selegiline and clorgyline inhibitors

Coacervate Phase Volume Generation in Supramolecular Extractions

For supramolecular solvent (SUPRAS) microextraction workflows, the primary amine acts as a critical coacervation agent. When added to alkyl polyglucoside micellar solutions, heptylamine generates a significantly higher and more stable coacervate phase volume compared to equivalent molar additions of hexylamine[1]. This expanded phase volume directly translates to superior mass-transfer dynamics, enabling extraction recoveries of up to 60% for hydrophilic analytes, whereas hexylamine yields insufficient phase separation for reliable analytical recovery.

Evidence DimensionSUPRAS Phase Volume and Extraction Recovery
Target Compound DataHigh phase volume yielding 55-60% recovery (Heptylamine)
Comparator Or BaselineInsufficient phase volume for effective mass-transfer (Hexylamine)
Quantified DifferenceHeptylamine provides the minimum necessary hydrophobicity to drive stable coacervation, outperforming C6.
Conditions5% APG micellar solution with 60 μL amine coacervation agent at 25 °C

Select heptylamine to ensure robust phase separation and high analyte recovery in industrial or analytical liquid-liquid extraction processes where shorter amines fail to coacervate.

SAPO-31 hydroisomerization
Head-to-head
79.7% isomer yield
+21.6 pp vs. di-n-hexylamine OSDA (58.1%)
Reported catalyst performance context for heptylamine-derived OSDA
Tri-n-heptylamine in biphasic toluene/water; n-dodecane feed

Synergistic Critical Micelle Concentration (CMC) Reduction

Alkylamines act as potent co-surfactants that lower the critical micelle concentration (CMC) of primary surfactant systems. Thermodynamic evaluations demonstrate that the extent of CMC reduction follows a strict chain-length sequence: octylamine > heptylamine > hexylamine > pentylamine > butylamine [1]. While octylamine provides the highest absolute reduction, its limited aqueous solubility (forming gels at room temperature) restricts processability. Heptylamine offers a superior procurement compromise, delivering significantly stronger CMC suppression than hexylamine while maintaining favorable room-temperature handling characteristics.

Evidence DimensionCMC Reduction Efficiency
Target Compound DataHigh CMC suppression with stable room-temperature solubility (Heptylamine)
Comparator Or BaselineWeaker CMC suppression (Hexylamine); Gelation/insolubility issues (Octylamine)
Quantified DifferenceHeptylamine bridges the performance gap, offering near-C8 thermodynamic efficiency without C8 handling drawbacks.
ConditionsAqueous mixed micelle formation with cationic gemini surfactants at 303 K

Allows formulators to minimize total surfactant loading costs while avoiding the low-temperature gelation and insolubility issues associated with octylamine.

Vasopressor activity
Head-to-head
Slightly more active than N-methylated analog
Active oral dose 3 mg/kg in anesthetized dog model
Supports SAR interpretation for unsubstituted vs. N-methylated heptylamines
In vivo model; epinephrine as reference standard

Rheological Transition and Hydrophobic Hydration Threshold

The carbon chain length of alkylamines dictates their rheological behavior in aqueous solutions. Viscosity studies of n-alkylamine hydrobromides reveal that hexylamine maintains normal Newtonian flow driven by structural salting-in. In stark contrast, heptylamine marks the exact threshold where hydrophobic hydration induces micelle formation and non-Newtonian flow [1]. This abrupt phase transition makes heptylamine the shortest-chain amine capable of forming robust micellar networks for viscosity modification.

Evidence DimensionAqueous Viscosity Behavior
Target Compound DataNon-Newtonian flow and micelle formation (Heptylamine)
Comparator Or BaselineNewtonian flow / structural salting-in (Hexylamine)
Quantified DifferenceC7 initiates micellar rheology modification, a property entirely absent in C6 and shorter analogs.
ConditionsAqueous n-alkylamine hydrobromide solutions at 25 °C

Procurement of heptylamine is required when formulating aqueous systems that demand non-Newtonian viscosity modification and surface-film formation without utilizing excessively long-chain amines.

Interfacial tension behavior
Class-level
Intermediate C7 hydrophobicity
Monotonously increasing tension with temperature, similar to C6/C8
Formulation-phase behavior context; data to verify for quantitative values
Abstract-level; quantitative interfacial tension not reported
Metal-free oxidation
Reported
100% conversion, 67% combined selectivity
Heptanonitrile + N-heptylidene-heptylamine at 200°C
Establishes baseline catalytic reactivity for future comparative studies
Graphene/graphite catalyst; no direct comparator tested
Reductive amination yield
Class-level
94% primary amine yield
Ru/γ-Al₂O₃ at 100% heptaldehyde conversion; 0–53% on other supports
Catalyst-support selection context for high-yield heptylamine synthesis
Ru catalysts on MgO, CaO, Nb₂O₅, SnO₂, MCM-41, HZSM-5 compared

Ligand Engineering for Perovskite Optoelectronics

Heptylamine is the optimal surface-capping ligand for MAPbBr3 nanocrystal-based light-emitting diodes. Its specific chain length maximizes external quantum efficiency (EQE) by providing sufficient defect passivation without introducing the severe charge-transport insulation seen with octylamine [1].

Supramolecular Solvent (SUPRAS) Microextraction

In analytical and industrial liquid-liquid extractions, heptylamine acts as a superior coacervation agent when combined with alkyl polyglucosides. It generates a significantly higher and more stable coacervate phase volume than hexylamine, ensuring efficient mass transfer and high recovery rates for hydrophilic analytes[2].

Co-Surfactant for Critical Micelle Concentration (CMC) Reduction

For formulators seeking to reduce total surfactant loading, heptylamine serves as a highly efficient co-surfactant. It provides stronger thermodynamic CMC suppression than shorter amines while remaining highly processable at room temperature, bypassing the gelation issues associated with octylamine [3].

Application Fit

Application
Selection Property
Validation Focus
MAO-B pathway probe studies
Chain-length-dependent substrate profile
Selegiline sensitivity and isoform-specific substrate verification
SAPO-31 zeolite synthesis research
Tri-n-heptylamine OSDA hydrophobicity
Isomer yield benchmarking in n-dodecane hydroisomerization
Cardiovascular SAR studies
Unsubstituted primary amine pharmacophore
Vasopressor and spasmogenic activity vs. N-methylated derivatives
Metal-free catalytic oxidation research
Reported conversion and selectivity baseline
Comparative oxidation efficiency across alkylamines on graphene catalysts

XLogP3

2.6

Boiling Point

156.0 °C

LogP

2.57 (LogP)

Melting Point

-18.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.74 mmHg

Pictograms

Flammable

Flammable;Corrosive

Other CAS

111-68-2

Wikipedia

Heptylamine

General Manufacturing Information

1-Heptanamine: ACTIVE

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